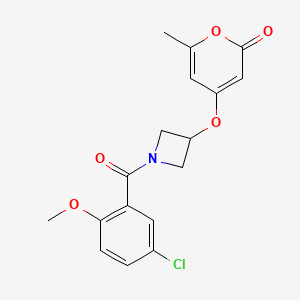

4-((1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Description

Properties

IUPAC Name |

4-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]oxy-6-methylpyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO5/c1-10-5-12(7-16(20)23-10)24-13-8-19(9-13)17(21)14-6-11(18)3-4-15(14)22-2/h3-7,13H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXQKBRGTQHHDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate amine precursors under basic conditions.

Introduction of the Benzoyl Group: The 5-chloro-2-methoxybenzoyl group is introduced via acylation reactions using reagents such as benzoyl chloride derivatives.

Formation of the Pyranone Ring: The pyranone ring is formed through cyclization reactions involving suitable diketone precursors under acidic or basic conditions.

Final Coupling: The final step involves coupling the azetidine and pyranone intermediates under conditions that promote the formation of the desired ether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-((1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the functional groups present in the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethoxylated compounds.

Scientific Research Applications

4-((1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

- Halogen vs. Methoxy Substitution: The 5-chloro-2-methoxybenzoyl group in the target compound may enhance lipophilicity and metabolic stability compared to purely halogenated (e.g., 2-chloro-4-fluorobenzoyl in ) or non-halogenated analogs (e.g., 2-methoxyphenylacetyl in ).

- Acyl vs.

Physicochemical and Pharmacological Properties

- Biological Activity: While explicit data for the target compound are unavailable, structurally related pyran-2-one derivatives exhibit diverse activities, including kinase inhibition and antimicrobial effects. For example, compounds with thiazolyl-pyranone hybrids (e.g., ) show moderate antibacterial activity, suggesting the azetidine-pyranone scaffold is pharmacologically relevant.

Biological Activity

The compound 4-((1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 388.8 g/mol. Its structure features a pyranone core linked to an azetidine moiety, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 388.8 g/mol |

| CAS Number | 2034290-09-8 |

Anticancer Activity

Recent studies have indicated that derivatives similar to this compound exhibit promising anticancer activity. For instance, compounds with similar structural motifs have shown effectiveness against various cancer cell lines, including leukemia and solid tumors. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

- Case Study : In a study evaluating multiple derivatives, compounds with azetidine structures demonstrated significant cytotoxic effects on leukemia cells, with GI₅₀ values ranging from 1.64 to 4.58 μM .

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been explored through various in vitro assays. Compounds with similar frameworks have been reported to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models.

- Mechanism : The anti-inflammatory action is often attributed to the inhibition of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators such as TNF-alpha and IL-6.

Antimicrobial Activity

Preliminary evaluations suggest that the compound may possess antimicrobial properties against both bacterial and fungal strains. This activity is critical in addressing antibiotic resistance issues prevalent in contemporary medicine.

- Study Findings : In vitro tests have shown that related compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial effect .

Research Findings

Several research articles have documented the synthesis and biological evaluation of compounds related to 4-((1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one:

- Synthesis : The compound can be synthesized through multi-step reactions involving the formation of the azetidine ring followed by functionalization at strategic positions on the pyranone structure.

- Biological Evaluation : Comprehensive biological assays are essential for determining the efficacy and safety profile of this compound in preclinical models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.